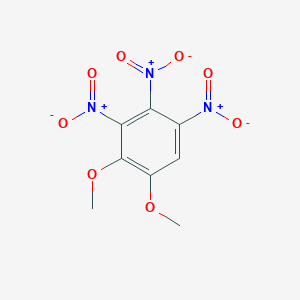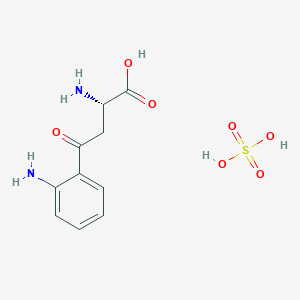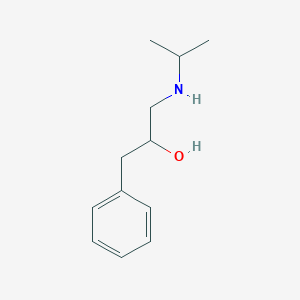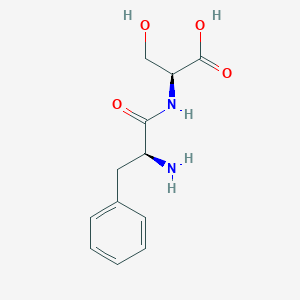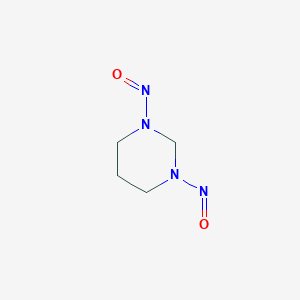
Di(N-nitroso)-perhydropyrimidine
Descripción general
Descripción
N-nitroso compounds are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .
Synthesis Analysis
N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . A novel N-oxygenase SaRohS harboring higher catalytic capability of transformation 2-aminoimidazole to azomycin was characterized from Saccharothrix sp .Molecular Structure Analysis
The analysis method for nine N-nitrosamines based on ultra-high performance liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry is presented .Chemical Reactions Analysis
NDSRIs are primarily associated with reactions occurring in the drug product which brings particular complexity. This paper explores the current technical knowledge surrounding the formation of these impurities, including the risk factors, reaction conditions, and potential mitigation strategies .Physical And Chemical Properties Analysis
Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .Aplicaciones Científicas De Investigación
Carcinogenicity Studies
Di(N-nitroso)-perhydropyrimidine (DNPP) has been studied for its carcinogenic effects. In one study, DNPP induced tumors of the esophagus and possibly the liver in rats after intraperitoneal application (Bertram et al., 1979). Another research demonstrated a dose-related reduction in survival times and induced squamous-cell carcinomas of the paranasal sinus in rats treated with DNPP (Habs et al., 1983).
Chemical Synthesis and Catalysis
DNPP is involved in the nitroso Diels-Alder (NDA) reaction, an effective strategy for synthesizing 3,6-dihydro-1,2-oxazines and 1-amino-4-hydroxy-2-ene derivatives. This reaction has been used in the formal syntheses of conduramine A-1 and narciclasine, showing high yields and selectivities (Maji & Yamamoto, 2015).
DNA Replication and Repair Studies
Research has also explored the involvement of DNA polymerase alpha in DNA replication and repair processes, where DNPP analogs were used as part of the experimental methodology (Berger et al., 1979).
Molecular Docking and Inhibitor Studies
DNPP-based compounds are studied for their inhibitory effects on human mitotic kinesin Eg5, a potential target for cancer therapy. This research involves synthesizing and optimizing novel dihydropyrimidines using in vitro and docking techniques (Prokopcová et al., 2010).
Biochemical Applications
DNPP derivatives have been studied in biochemical contexts, such as the investigation of sulfhydryl groups in tissues and their interaction with various compounds (Ellman, 1959).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dinitroso-1,3-diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPJZBZNGPDBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN(C1)N=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021009 | |
| Record name | di(N-Nitroso)-perhydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(N-nitroso)-perhydropyrimidine | |
CAS RN |
15973-99-6 | |
| Record name | Di(N-nitroso)-perhydropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | di(N-Nitroso)-perhydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








